molecular formula C9H12ClNS B13141816 (R)-thiochroman-4-amine hydrochloride

(R)-thiochroman-4-amine hydrochloride

Cat. No.: B13141816
M. Wt: 201.72 g/mol
InChI Key: TXPWNJPROMVYBG-DDWIOCJRSA-N
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Description

®-Thiochroman-4-amine hydrochloride is a chiral compound that belongs to the thiochroman family. This compound is characterized by the presence of a sulfur atom in the chroman ring, which imparts unique chemical properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-thiochroman-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of thiochroman, which is achieved through the cyclization of 2-mercaptophenol with an appropriate aldehyde.

    Amine Introduction: The thiochroman is then subjected to amination reactions to introduce the amine group at the 4-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.

    Resolution of Enantiomers: The racemic mixture of thiochroman-4-amine is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with chiral acids.

    Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-thiochroman-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-Thiochroman-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thioethers using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

®-Thiochroman-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-thiochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways.

    Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation. Its effects on these pathways are being studied to understand its therapeutic potential.

Comparison with Similar Compounds

    Thiochroman-4-amine: The non-chiral version of the compound, which lacks the specific ®-configuration.

    Thiochroman-4-ol: A related compound with a hydroxyl group instead of an amine group.

    Thiochroman-4-carboxylic acid: A derivative with a carboxyl group at the 4-position.

Uniqueness: ®-Thiochroman-4-amine hydrochloride is unique due to its chiral nature, which can impart specific biological activities and interactions. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

(4R)-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride

InChI

InChI=1S/C9H11NS.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1

InChI Key

TXPWNJPROMVYBG-DDWIOCJRSA-N

Isomeric SMILES

C1CSC2=CC=CC=C2[C@@H]1N.Cl

Canonical SMILES

C1CSC2=CC=CC=C2C1N.Cl

Origin of Product

United States

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